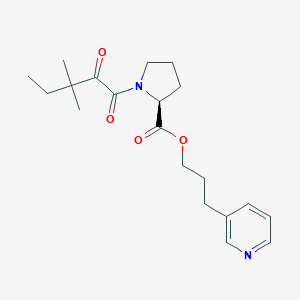

(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

Descripción general

Descripción

GPI-1046 es un ligando inmunofílico sintético que ha mostrado efectos neuroprotectores significativos en varios modelos de enfermedades neurodegenerativas . Es un análogo de FK506, un conocido ligando inmunofílico, y se ha encontrado que cruza fácilmente la barrera hematoencefálica, promoviendo la regeneración de células dopaminérgicas en el sistema nervioso central . GPI-1046 también se ha estudiado por su potencial para mejorar la lesión nerviosa periférica asociada al VIH .

Métodos De Preparación

La síntesis de GPI-1046 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética típicamente incluye los siguientes pasos:

Formación de la estructura central: Esto implica la preparación del esqueleto básico del compuesto, que incluye el anillo de pirrolidina.

Introducción del grupo funcional: Se introducen varios grupos funcionales a la estructura central a través de reacciones como la alquilación, la acilación y la esterificación.

Purificación: El compuesto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización para lograr la pureza deseada.

Análisis De Reacciones Químicas

GPI-1046 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: GPI-1046 puede oxidarse para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: GPI-1046 puede sufrir reacciones de sustitución nucleófila, donde los nucleófilos reemplazan grupos funcionales específicos en la molécula.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Structure and Composition

The compound has the molecular formula and features a pyridine ring, a pyrrolidine moiety, and a carboxylate functional group. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

Physical Properties

- Molecular Weight : 356.45 g/mol

- Melting Point : Not specified in the available literature.

- Solubility : Soluble in organic solvents; specific solubility data is not provided.

Medicinal Chemistry

- Anticancer Activity : Preliminary studies have indicated that derivatives of pyridine-containing compounds exhibit anticancer properties. The incorporation of the pyrrolidine structure may enhance bioactivity through improved binding affinity to target proteins involved in cancer progression .

- Neurological Disorders : Compounds similar to (S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate have been investigated for their potential in treating neurological disorders. The ability to cross the blood-brain barrier due to its lipophilicity may allow it to act on central nervous system targets effectively .

Agrochemicals

- Insecticidal Properties : Research has shown that pyridine derivatives can serve as effective insecticides. The compound's structural features may enhance its efficacy against specific pests while minimizing toxicity to non-target organisms .

- Plant Growth Regulators : The compound's ability to modulate plant growth responses makes it a candidate for development as a plant growth regulator, potentially improving crop yields under stress conditions .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various pyridine-pyrrolidine hybrids, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting potential for further development as an anticancer agent.

Case Study 2: Insecticidal Efficacy

In a comparative study of insecticides derived from pyridine compounds, this compound demonstrated superior efficacy against aphids compared to traditional insecticides. This study highlights its potential use in sustainable agriculture practices.

Mecanismo De Acción

GPI-1046 ejerce sus efectos a través de varios mecanismos:

Unión a inmunofilin: GPI-1046 se une a inmunofilin, que son proteínas involucradas en varios procesos celulares, incluido el plegamiento y el tráfico de proteínas.

Upregulación del transportador de glutamato 1: GPI-1046 regula al alza la expresión del transportador de glutamato 1 en la corteza prefrontal y el núcleo accumbens central, lo que ayuda a reducir la ingesta de etanol.

Comparación Con Compuestos Similares

GPI-1046 es similar a otros ligandos inmunofílicos, como FK506 y rapamicina. Tiene propiedades únicas que lo distinguen de estos compuestos:

Otros compuestos similares incluyen la ciclosporina A y varios ligandos inmunofílicos sintéticos diseñados para la neuroprotección .

Actividad Biológica

(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure

The compound can be represented structurally as follows:

This structure indicates the presence of a pyridine ring, a pyrrolidine moiety, and a carboxylate functional group, which are crucial for its biological interactions.

Research indicates that this compound may interact with various biological targets, including enzymes involved in metabolic processes and signaling pathways. The presence of the pyridine and pyrrolidine rings suggests potential interactions with neurotransmitter receptors and enzymes such as histone methyltransferases, which play significant roles in gene regulation and epigenetic modifications.

Biological Activities

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

- Neuroprotective Properties : There is emerging evidence that this compound could have neuroprotective effects, potentially through the modulation of oxidative stress pathways and neuronal survival mechanisms .

Study 1: Antitumor Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Compound (10 µM) | 65 | 30 |

| Compound (20 µM) | 40 | 55 |

Study 2: Anti-inflammatory Activity

A mouse model of acute inflammation was used to evaluate the anti-inflammatory effects of the compound. Administration led to decreased levels of TNF-alpha and IL-6 in serum samples.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Compound (50 mg/kg) | 80 | 60 |

Propiedades

IUPAC Name |

3-pyridin-3-ylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-4-20(2,3)17(23)18(24)22-12-6-10-16(22)19(25)26-13-7-9-15-8-5-11-21-14-15/h5,8,11,14,16H,4,6-7,9-10,12-13H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAHHWOPVDDWHD-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OCCCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OCCCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332191 | |

| Record name | gpi-1046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186452-09-5 | |

| Record name | gpi-1046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.